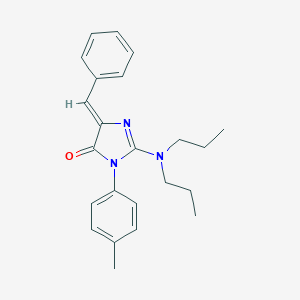
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. This leads to a decrease in PKC activity and downstream signaling pathways, resulting in the inhibition of cell growth and survival. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that play a key role in programmed cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have other biochemical and physiological effects. For example, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the release of inflammatory cytokines from macrophages, suggesting that it may have anti-inflammatory properties. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has also been shown to inhibit the activity of other enzymes, such as protein kinase A (PKA) and protein kinase G (PKG), suggesting that it may have broader applications beyond PKC inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments is its high potency and specificity for PKC inhibition. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to be more potent than other PKC inhibitors, such as staurosporine and bisindolylmaleimide, and it has a relatively low toxicity profile. However, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution. These limitations can be overcome by using appropriate solvents and formulations, such as DMSO or ethanol.
Direcciones Futuras
There are several future directions for research on 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one and its potential applications. One area of interest is the development of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one's effects on other signaling pathways and cellular processes, such as the regulation of autophagy and DNA repair. Finally, 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrants further investigation.
Métodos De Síntesis
The synthesis of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one involves several steps, starting with the condensation of 4-methylbenzaldehyde and dipropylamine to form the Schiff base intermediate. The Schiff base is then reacted with benzaldehyde in the presence of acetic anhydride to form the imidazolone ring system. Finally, the resulting compound is treated with benzyl chloride to introduce the benzylidene group. The overall yield of 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one synthesis is around 50%, and the compound can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. PKC plays a critical role in the regulation of cell growth and survival, and its overexpression has been linked to the development and progression of many types of cancer. 5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have therapeutic potential as an anticancer agent.
Propiedades
Fórmula molecular |
C23H27N3O |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-2-(dipropylamino)-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C23H27N3O/c1-4-15-25(16-5-2)23-24-21(17-19-9-7-6-8-10-19)22(27)26(23)20-13-11-18(3)12-14-20/h6-14,17H,4-5,15-16H2,1-3H3/b21-17- |
Clave InChI |
HSASMCJLGXZVAX-FXBPSFAMSA-N |
SMILES isomérico |
CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)C |
SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
SMILES canónico |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![(6Z)-6-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295859.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)
![5-imino-2-propyl-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295861.png)